1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one
CAS No.:
Cat. No.: VC18866203
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNOS |
|---|---|
| Molecular Weight | 260.15 g/mol |
| IUPAC Name | 1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one |
| Standard InChI | InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2 |
| Standard InChI Key | GQQDXLCHISYFCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S)N)CC(=O)CBr |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure features a phenyl ring substituted at the 2-position with an amino group () and at the 4-position with a mercapto group (). A bromopropanone moiety () is attached to the aromatic system, introducing electrophilic reactivity at the carbonyl carbon and halogenated site. The IUPAC name, 1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one, reflects this arrangement.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.15 g/mol |
| SMILES Notation | C1=CC(=C(C=C1S)N)CC(=O)CBr |
| InChI Key | GQQDXLCHISYFCU-UHFFFAOYSA-N |
The presence of both electron-donating (amino, thiol) and electron-withdrawing (bromine, carbonyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.
Synthesis and Preparation
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 2-amino-4-mercaptophenol and 3-bromopropan-2-one under basic conditions. This method leverages the thiol group’s nucleophilicity to attack the electrophilic bromine-bearing carbon, followed by dehydration to form the final product.
Optimized Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or ethanol
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Base: Sodium hydroxide () or potassium carbonate ()
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Temperature: 60–80°C
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Yield: 65–75% after purification via column chromatography
Alternative approaches, such as continuous flow synthesis, have been proposed for scaling production while minimizing by-products, though detailed protocols remain under development.
Chemical Reactivity and Functional Transformations
Reactivity of Functional Groups
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Thiol Group (): Participates in disulfide bond formation, metal chelation, and nucleophilic substitutions.
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Amino Group (): Engages in Schiff base formation, acylation, and hydrogen bonding.
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Bromopropanone Moiety: Undergoes nucleophilic displacement (e.g., with amines or thiols) and ketone-specific reactions such as reductions to secondary alcohols.
Example Reaction:
This reactivity underpins its utility in synthesizing heterocyclic compounds and pharmaceutical intermediates.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing thioether-linked drug candidates, particularly protease inhibitors and kinase-targeted therapies.
Materials Science
Its ability to form metal-thiolate complexes (e.g., with gold or silver nanoparticles) has applications in nanotechnology and conductive polymer design.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Functional Groups | Primary Application |
|---|---|---|---|
| 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one | NH, SH, COCBr | Drug synthesis, nanotechnology | |
| 1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one | NH, SH, COCBr | Antimicrobial agents | |
| 1-Amino-3-bromopropan-2-one | NH, COCBr | Peptide modification |
Differences in substituent positions (e.g., para vs. ortho thiol groups) significantly alter electronic properties and biological activity .
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